molecular formula C14H11NO3S B2523022 2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid CAS No. 1983362-44-2

2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2523022
CAS RN: 1983362-44-2
M. Wt: 273.31
InChI Key: IOXJMKXQEMIUIK-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFTC, and it is a heterocyclic compound that contains a benzofuran ring and a thiazole ring.

Scientific Research Applications

Anticancer Properties

The benzo[b]furan derivatives have garnered attention as potential anticancer agents. Research indicates that they exhibit inhibitory effects on cell growth in various cancer types. For instance, compound 36 demonstrated significant growth inhibition in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further studies are needed to explore the underlying mechanisms and optimize their efficacy.

Antibacterial Activity

Certain benzofuran derivatives, including those containing the 2-(1-benzofuran-2-yl) moiety, have demonstrated antibacterial properties. For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime exhibited effectiveness against both Staphylococcus aureus and Escherichia coli . These findings highlight the potential of this compound class for combating bacterial infections.

Drug Discovery and Medicinal Chemistry

The intricate interplay between the structure of benzofuran derivatives and their biological activity is a fascinating area of study. Researchers have explored molecular docking simulations, in vitro and in vivo studies, and chemical synthesis to understand how these compounds interact with biological targets . Such insights can guide drug discovery efforts.

Material Sciences and Agrochemical Applications

Heterocyclic compounds, including benzofurans, play a crucial role in material sciences and agrochemical industries. Their diverse interactions with enzymes and varied ring sizes make them versatile for designing novel materials and agrochemical agents .

Nitrogen-Bearing Diarylmethanes

2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid can be used in the facile preparation of highly functionalized, nitrogen-bearing diarylmethanes . These compounds have potential applications in various fields.

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways depending on their specific biological activity. For example, some benzofuran derivatives have been found to have antioxidant activity, which involves the scavenging of free radicals . .

Result of Action

The result of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . .

properties

IUPAC Name

2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-2-9-12(14(16)17)19-13(15-9)11-7-8-5-3-4-6-10(8)18-11/h3-7H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXJMKXQEMIUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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